molecular formula C22H25N5O2S B11196442 2-[4-(3-Methylphenyl)piperazin-1-yl]-5-[(4-methylphenyl)sulfonyl]pyrimidin-4-amine

2-[4-(3-Methylphenyl)piperazin-1-yl]-5-[(4-methylphenyl)sulfonyl]pyrimidin-4-amine

Cat. No.: B11196442
M. Wt: 423.5 g/mol
InChI Key: LEAHCQQDVZCCJZ-UHFFFAOYSA-N
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Description

5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution but often involve bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHYLBENZENESULFONYL)-2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE
  • 5-(4-METHYLBENZENESULFONYL)-2-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE

Uniqueness

The uniqueness of 5-(4-METHYLBENZENESULFONYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C22H25N5O2S/c1-16-6-8-19(9-7-16)30(28,29)20-15-24-22(25-21(20)23)27-12-10-26(11-13-27)18-5-3-4-17(2)14-18/h3-9,14-15H,10-13H2,1-2H3,(H2,23,24,25)

InChI Key

LEAHCQQDVZCCJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC(=C4)C

Origin of Product

United States

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